2-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)butanoic acid

Description

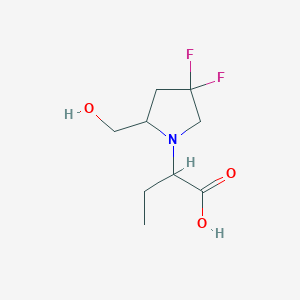

2-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)butanoic acid is a fluorinated pyrrolidine derivative with a hydroxymethyl substituent and a butanoic acid side chain. Its structure combines a five-membered nitrogen-containing ring (pyrrolidine) with two fluorine atoms at the 4,4-positions and a hydroxymethyl group at the 2-position.

Properties

IUPAC Name |

2-[4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15F2NO3/c1-2-7(8(14)15)12-5-9(10,11)3-6(12)4-13/h6-7,13H,2-5H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQNFWMYYOOBVAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N1CC(CC1CO)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrrolidine Ring Formation and Functionalization

Starting Materials : Commonly, keto acids or keto esters serve as precursors to build the pyrrolidine ring system. For example, keto acids such as 3-oxobutanoic acid derivatives are used as substrates for cyclization reactions.

Cyclization via Multicomponent Reactions (MCRs) : Multicomponent reactions, including Ugi-type reactions, have been employed to synthesize heterocyclic lactams and pyrrolidine derivatives efficiently. Activation of keto acids using catalysts like pyridinium p-toluenesulfonate (PPTS) facilitates cyclization to form the pyrrolidine ring with good diastereoselectivity and yields.

Fluorination : Introduction of the difluoro substituents at the 4-position of the pyrrolidine ring is achieved through selective fluorination reactions. These may involve electrophilic fluorinating agents under controlled conditions to avoid over-fluorination or degradation.

Hydroxymethylation : The hydroxymethyl group at the 2-position is typically introduced via nucleophilic substitution or reduction of appropriate intermediates bearing formyl or protected hydroxymethyl groups.

Reaction Conditions and Catalysts

Solvents : Both protic and aprotic solvents are used depending on the step, including methanol, ethanol, water, tetrahydrofuran, ethyl acetate, dichloromethane, and 1,4-dioxane.

Catalysts : Palladium catalysts such as Pd/C and Pd(OH)2 are employed in hydrogenation or coupling steps where applicable.

Temperature and Time : Reaction times vary from several hours to overnight, with temperatures ranging from ambient to reflux conditions, depending on the specific step.

Representative Synthetic Route (Based on Literature)

Note: Yields are approximate and depend on optimization and scale.

Advanced Techniques and Optimization

Microwave-Assisted Synthesis : Microwave irradiation has been applied to accelerate cyclization and functionalization steps, reducing reaction times and improving yields.

Flow Chemistry : Continuous flow reactors have been used to enhance reaction control, improve selectivity, and scale-up synthesis of heterocyclic compounds including pyrrolidine derivatives.

Post-Condensation Transformations : After initial multicomponent reactions, post-condensation modifications such as C–N bond coupling using bases or acids allow for further functionalization and diversification of the pyrrolidine scaffold.

Research Findings and Notes

The combination of multicomponent reactions with post-MCR transformations provides an excellent synthetic approach to obtain highly functionalized pyrrolidine derivatives with good stereoselectivity and yields.

Selective fluorination remains a critical step requiring careful control to avoid side reactions and to maintain the integrity of the hydroxymethyl group.

Solvent choice and catalyst selection significantly affect reaction efficiency and product purity.

The synthetic methods described are adaptable for the preparation of analogues with potential pharmaceutical applications.

Summary Table of Key Preparation Methods

| Methodology | Key Features | Advantages | Limitations |

|---|---|---|---|

| Multicomponent Reactions | One-pot synthesis of pyrrolidine ring | High atom economy, stereoselective | Requires optimization of conditions |

| Electrophilic Fluorination | Selective introduction of difluoro groups | Specific substitution, mild conditions | Sensitive to over-fluorination |

| Hydroxymethylation | Nucleophilic addition of hydroxymethyl | Introduces polar functional group | May require protection/deprotection steps |

| Microwave-Assisted Synthesis | Accelerated reaction times | Energy efficient, higher yields | Equipment requirement |

| Flow Chemistry | Continuous synthesis with better control | Scalability, reproducibility | Setup complexity |

Chemical Reactions Analysis

Types of Reactions

2-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)butanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The difluoromethyl group can be reduced under specific conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while reduction of the difluoromethyl group can produce a methyl group.

Scientific Research Applications

2-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)butanoic acid has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 2-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)butanoic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the hydroxymethyl group can participate in hydrogen bonding interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness lies in its fluorinated pyrrolidine core and functional group arrangement. Below is a comparative analysis with structurally or functionally related molecules:

Fluorinated Pyrrolidine Derivatives

- Patent Compounds from EP 4 374 877 A2: The European patent lists complex molecules like (2S)-2-[2-[2,3-difluoro-4-[[...]phenoxy]ethylamino]butanedioic acid. These share fluorinated aromatic systems and amino acid backbones but incorporate larger spirocyclic and trifluoromethylpyrimidine groups absent in the target compound. While the target molecule lacks these elaborate substituents, its pyrrolidine ring and fluorination pattern suggest it could serve as a precursor or intermediate in synthesizing such patented kinase inhibitors .

Butanoic Acid Derivatives

- 2-Hydroxy-4-methylthiobutyric Acid: Listed in MSC.176(79), this compound shares a butanoic acid backbone but replaces the pyrrolidine ring with a methylthio (-SCH₃) and hydroxyl group. The absence of a nitrogenous ring limits its use in targeting biological receptors compared to the fluorinated pyrrolidine derivative .

- 2-Hydroxypropanoic Acid (Lactic Acid): A simpler hydroxy acid lacking fluorination and heterocyclic components. Its applications are primarily industrial or metabolic (e.g., in skincare), whereas the target compound’s fluorinated ring may confer stability and bioavailability advantages in drug delivery .

Structural and Functional Analysis Table

Research Findings and Implications

- Bioactivity Potential: The fluorinated pyrrolidine moiety in the target compound may enhance metabolic stability and binding affinity compared to non-fluorinated analogs. Similar fluorinated heterocycles in EP 4 374 877 A2 demonstrate efficacy in kinase inhibition, suggesting possible overlap in therapeutic targets .

- Synthetic Utility : The hydroxymethyl group offers a site for further functionalization (e.g., esterification, glycosylation), enabling diversification into prodrugs or conjugates.

- Regulatory Considerations: Butanoic acid derivatives like those in MSC.176(79) are regulated for industrial safety, but the target compound’s complexity may require additional pharmacokinetic and toxicity profiling for pharmaceutical use .

Biological Activity

2-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)butanoic acid is a synthetic compound with a complex molecular structure that includes a pyrrolidine ring and various functional groups. This article explores its biological activity, synthesis, and potential applications based on current research findings.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : C11H18F2N2O2

- Molecular Weight : Approximately 248.27 g/mol

- Key Functional Groups : Pyrrolidine ring, difluoromethyl group, and hydroxymethyl substituent.

The unique structural features of this compound contribute to its reactivity and potential interactions with biological targets. The difluoromethyl group enhances its electrophilic properties, making it a candidate for various biochemical interactions.

Pharmacological Potential

Research indicates that this compound may exhibit significant biological activity, particularly in pharmacology and medicinal chemistry. Its structure suggests potential interactions with proteins and nucleic acids, which could lead to antibacterial or antiviral effects. The pyrrolidine moiety is often associated with diverse pharmacological properties .

Studies utilizing molecular docking and spectroscopy techniques have shown that this compound may interact with various biological macromolecules. Understanding these interactions is crucial for elucidating its biological activity and therapeutic potential. For instance, the difluoromethyl group can stabilize positive charges in transition states during enzymatic reactions, potentially enhancing its efficacy against specific targets.

Case Studies

- Antiviral Activity : In preliminary studies, compounds similar to this compound have demonstrated antiviral properties. For example, research on related compounds showed effective inhibition of viral replication in cell cultures .

- Antibacterial Properties : The compound's unique structure may confer antibacterial effects. Similar pyrrolidine derivatives have been reported to exhibit activity against various bacterial strains, suggesting a potential for further exploration in antibiotic development.

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic synthesis techniques. While specific pathways are not detailed in the literature, general approaches may include:

- Nucleophilic Substitution Reactions : Utilizing the amino group for creating derivatives.

- Electrophilic Reactions : Engaging the difluoromethyl group for targeted modifications.

Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| 4-Amino-5-fluoro-1-hydroxymethylpyrimidin-2-one | C6H7F N4O | Exhibits anti-cancer properties | Antitumor activity |

| 1-(4-benzoylpiperazin-1-yl)-2-[4-methoxy... | C20H24N4O3 | Potential anti-inflammatory effects | Anti-inflammatory |

| (2S)-N-[[(2S)-3-hydroxybutanoyl]amino]-... | C9H17N3O3 | Involved in metabolic processes | Metabolic regulation |

This table highlights the diversity of compounds related to this compound and their respective biological activities.

Q & A

Q. Q1. What are the recommended analytical methods for characterizing the purity and structural integrity of 2-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)butanoic acid?

A1:

- Chromatographic Techniques : Use reversed-phase HPLC with a mobile phase of methanol and sodium acetate/sodium 1-octanesulfonate buffer (pH 4.6) to assess purity and detect impurities .

- Spectroscopic Methods : Employ H/F NMR to confirm the presence of fluorine atoms and hydroxymethyl groups. Mass spectrometry (HRMS or ESI-MS) can validate molecular weight and fragmentation patterns .

- Thermal Analysis : Differential scanning calorimetry (DSC) or melting point determination (e.g., mp range analysis) can identify polymorphic forms or decomposition .

Q. Q2. How can synthetic routes for this compound be optimized to minimize byproducts?

A2:

- Stepwise Functionalization : Start with pyrrolidine precursors (e.g., 4,4-difluoropyrrolidine derivatives) to introduce hydroxymethyl and butanoic acid groups sequentially, reducing steric hindrance and side reactions .

- Catalytic Fluorination : Use fluorinating agents like DAST or Deoxo-Fluor under controlled conditions to avoid over-fluorination or ring-opening side products .

- In-line Monitoring : Implement real-time HPLC or FTIR to track reaction progress and adjust stoichiometry/pH dynamically .

Advanced Research Questions

Q. Q3. What computational and experimental strategies are effective for predicting and resolving stereochemical conflicts in this compound derivatives?

A3:

- Quantum Chemical Calculations : Use density functional theory (DFT) to model energy barriers for stereoisomer interconversion and identify thermodynamically stable configurations .

- Chiral Chromatography : Employ chiral stationary phases (e.g., amylose- or cellulose-based columns) with polar organic modifiers to separate epimers. Adjust pH and temperature to enhance resolution .

- Dynamic NMR Studies : Perform variable-temperature H NMR to detect coalescence of diastereomeric signals, providing kinetic data on isomerization .

Q. Q4. How can reaction engineering principles improve the scalability of synthesizing this compound?

A4:

- Flow Chemistry : Utilize microreactors for precise control of exothermic fluorination steps, reducing side reactions and improving yield .

- Membrane Separation : Apply nanofiltration or reverse osmosis to isolate intermediates, reducing solvent waste and purification steps .

- Design of Experiments (DoE) : Use factorial design to optimize parameters (e.g., temperature, catalyst loading) and identify critical interactions between variables .

Q. Q5. What are the challenges in analyzing and mitigating hydrolytic degradation of this compound under physiological conditions?

A5:

- Accelerated Stability Testing : Conduct stress studies at varying pH (1.2–7.4) and temperatures (25–40°C) to identify degradation pathways. Use LC-MS to characterize hydrolytic byproducts (e.g., free pyrrolidine or butanoic acid fragments) .

- Protective Formulations : Explore prodrug strategies (e.g., esterification of the hydroxymethyl group) to enhance stability in aqueous environments .

- Kinetic Modeling : Apply pseudo-first-order kinetics to predict degradation rates and shelf-life under storage conditions .

Data Contradiction and Validation

Q. Q6. How should researchers address discrepancies in reported biological activity data for this compound?

A6:

- Standardized Assays : Replicate studies using validated cell lines (e.g., HEK293 for receptor binding) and control compounds to normalize batch-to-batch variability .

- Metabolite Profiling : Compare metabolite profiles (via LC-MS/MS) to rule out off-target effects or degradation products influencing activity .

- Meta-Analysis : Aggregate data from multiple sources and apply statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

Q. Q7. What methodologies are critical for validating the proposed mechanism of action (MoA) of this compound in enzymatic inhibition studies?

A7:

- Isothermal Titration Calorimetry (ITC) : Measure binding affinities () and stoichiometry () to confirm direct enzyme-ligand interactions .

- Molecular Dynamics Simulations : Model ligand-enzyme docking to identify key residues involved in binding and validate via site-directed mutagenesis .

- Kinetic Inhibition Assays : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition mechanisms .

Methodological Gaps and Innovations

Q. Q8. How can advanced spectroscopic techniques resolve ambiguities in the conformational dynamics of this compound?

A8:

- Solid-State NMR : Characterize crystalline forms to detect conformational flexibility in the pyrrolidine ring .

- Time-Resolved Fluorescence : Probe solvent-dependent rotational freedom of the hydroxymethyl group .

- Synchrotron XRD : High-resolution X-ray diffraction can map electron density variations caused by fluorine atoms .

Q. Q9. What integrative approaches are emerging for elucidating structure-activity relationships (SAR) in fluorinated pyrrolidine derivatives?

A9:

- Machine Learning (ML) : Train models on datasets of fluorinated analogs to predict bioactivity and guide synthesis .

- Fragment-Based Drug Design (FBDD) : Screen pyrrolidine fragments against target proteins to identify pharmacophoric motifs .

- Cryo-EM : Resolve ligand-bound protein complexes at near-atomic resolution to refine SAR hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.